Calcium orange
Description
CalciOrange, AM (acetoxymethyl ester) is a cell-permeant fluorescent calcium ion indicator widely used in biomedical research for real-time intracellular calcium imaging. Its design incorporates an AM ester group, enabling passive diffusion across cell membranes. Once inside cells, endogenous esterases cleave the AM group, trapping the fluorescent dye in the cytoplasm. CalciOrange, AM exhibits high selectivity for calcium ions (Ca²⁺), with fluorescence intensity proportional to Ca²⁺ concentration, making it ideal for tracking dynamic calcium signaling in live cells . While its exact molecular formula and weight are proprietary, it is commercially available under catalog ID 8014, with applications spanning neuroscience, cardiology, and cell physiology studies .
Properties
CAS No. |
172646-19-4 |
|---|---|
Molecular Formula |
C59H62N6O21S |
Molecular Weight |
1223.2 g/mol |
IUPAC Name |
5-[[4-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-3-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]carbamothioylamino]-2-[3,6-bis(dimethylamino)xanthen-10-ium-9-yl]benzoate |
InChI |
InChI=1S/C59H62N6O21S/c1-35(66)78-31-82-53(70)27-64(28-54(71)83-32-79-36(2)67)47-11-9-10-12-49(47)76-21-22-77-52-24-40(14-20-48(52)65(29-55(72)84-33-80-37(3)68)30-56(73)85-34-81-38(4)69)61-59(87)60-39-13-17-43(46(23-39)58(74)75)57-44-18-15-41(62(5)6)25-50(44)86-51-26-42(63(7)8)16-19-45(51)57/h9-20,23-26H,21-22,27-34H2,1-8H3,(H2-,60,61,74,75,87) |
InChI Key |
XKCOICKOVMJFIS-UHFFFAOYSA-N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
CalciOrange, AM is synthesized through a series of chemical reactions involving the esterification of a fluorescent dye with an acetoxymethyl (AM) ester group. The AM ester group allows the dye to permeate cell membranes. Once inside the cell, intracellular esterases cleave the AM ester group, converting the dye into its fluorescent form .
Industrial Production Methods
The industrial production of CalciOrange, AM involves large-scale chemical synthesis under controlled conditions. The process includes the purification of the final product to ensure high purity and consistency. The dye is typically supplied in a lyophilized form and must be reconstituted in an appropriate solvent before use .
Chemical Reactions Analysis
Types of Reactions
CalciOrange, AM primarily undergoes hydrolysis reactions. The AM ester group is hydrolyzed by intracellular esterases, converting the non-fluorescent dye into its fluorescent form. This reaction is crucial for the dye’s functionality as a calcium indicator .
Common Reagents and Conditions
Reagents: Intracellular esterases, water
Conditions: Physiological pH and temperature (37°C)
Major Products Formed
The major product formed from the hydrolysis of CalciOrange, AM is the fluorescent calcium indicator dye, which binds to calcium ions and exhibits increased fluorescence .
Scientific Research Applications
CalciOrange, AM is extensively used in various fields of scientific research:
Chemistry: Used to study calcium ion interactions and dynamics.
Biology: Employed in cell biology to measure intracellular calcium levels and monitor calcium signaling pathways.
Medicine: Utilized in pharmacological studies to investigate the effects of drugs on calcium signaling.
Industry: Applied in biotechnology for the development of calcium-sensitive assays and diagnostic tools
Mechanism of Action
CalciOrange, AM exerts its effects by binding to calcium ions (Ca²⁺) within the cell. The binding of calcium ions to the dye results in a significant increase in fluorescence emission intensity. This fluorescence change allows researchers to monitor and quantify intracellular calcium levels. The molecular targets of CalciOrange, AM are the calcium ions themselves, and the primary pathway involved is the calcium signaling pathway .
Comparison with Similar Compounds
Table 1: Key Properties of CalciOrange, AM and Comparable Compounds
Analysis of Differences
Target Ion Specificity :
- CalciOrange, AM and Fura-4F both target Ca²⁺ but differ in application scope. Fura-4F, a pentapotassium salt, is typically used extracellularly or in cell-free systems due to its inability to permeate membranes. In contrast, CalciOrange, AM’s cell permeability allows direct cytoplasmic Ca²⁺ measurement .
- PBFI, AM shares the AM ester modification but binds potassium ions (K⁺), highlighting the role of structural variations (e.g., benzofuran vs. calcium-binding moieties) in ion selectivity .
Advantages and Limitations :
- CalciOrange, AM : Superior for dynamic, long-term Ca²⁺ tracking in live cells but may require calibration for absolute quantification.
- Fura-4F : Enables ratiometric measurements (dual-wavelength excitation) for improved accuracy but requires invasive loading techniques .
- PBFI, AM : Useful for K⁺ flux studies but suffers from interference from Na⁺ ions, limiting specificity compared to CalciOrange’s Ca²⁺ selectivity .
Structural Similarities :
- Both CalciOrange, AM and PBFI, AM utilize acetoxymethyl esters for cell permeability, whereas Fura-4F’s pentapotassium salt design prioritizes solubility in aqueous environments .
Q & A
Q. How to address authorship disputes in multi-institutional CalciOrange, AM research?
- Answer : Define roles early using the CRediT taxonomy (e.g., conceptualization, data curation, formal analysis). Document contributions via shared project management tools (e.g., Open Science Framework) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
